REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[I-:8].[K+:10].[K+:7].[OH-:9].[OH2:29].[c:11]1([C:17]([C:18]#[N:19])([CH2:20][CH2:21][Br:22])[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([CH2:21][CH2:20][C:17]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)([C:18]#[N:19])[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(CCBr)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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N#CC(CCN1CCCCC1)(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |